Enisamium iodide
Overview
Description
Enisamium iodide, also known as N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide, is a derivative of isonicotinic acid. It is a registered antiviral drug primarily used in Eastern European countries such as Ukraine, Kazakhstan, Mongolia, and Belarus. The compound is marketed under trade names like Amizon, Amizon Max, and Amizonchik. This compound is known for its antiviral properties, particularly against influenza viruses and coronaviruses .
Scientific Research Applications
Enisamium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the reactivity and properties of isonicotinic acid derivatives.
Biology: this compound is studied for its antiviral properties against various strains of influenza and coronaviruses.
Medicine: The compound is used in clinical research for the treatment of viral respiratory infections, including influenza and COVID-19. .
Industry: this compound is used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
The antiviral activity of Enisamium iodide is associated with the inhibition of influenza virus RNA polymerase . It effectively inhibits SARS-CoV-2 virus replication in vitro in Caco-2 cells . The antiviral effect of Enisamium is due to the direct inhibitory action of its active metabolite VR17-04 on the viral RNA-dependent RNA polymerase of the coronavirus SARS-CoV-2 .
Future Directions
Enisamium iodide has shown promising results in inhibiting SARS-CoV-2 RNA synthesis in vitro . Future activity and structural studies can be performed to further uncover the molecular mechanism by which VR17-04 and Enisamium inhibit the SARS-CoV-2 RNA polymerase, or other RNA virus RNA polymerases . The bioavailability of this compound needs to be confirmed in animal and human studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enisamium iodide is synthesized through a series of chemical reactions involving isonicotinic acid derivatives. The primary synthetic route involves the reaction of N-methyl-4-benzylcarbamidopyridinium iodide with appropriate reagents under controlled conditions. The process typically includes steps such as nitration, reduction, and iodination to achieve the final product .
Industrial Production Methods: Industrial production of this compound involves a vacuum drying method in an apparatus with a tape mixing device. This method ensures the quality of the product by maintaining optimal drying conditions. The drying process is crucial for achieving the desired purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Enisamium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodide ion in this compound can be substituted with other halides or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halogenated compounds .
Comparison with Similar Compounds
Isonicotinic Acid Derivatives: Enisamium iodide is structurally related to other isonicotinic acid derivatives, which also exhibit antiviral properties.
Organoiodine Compounds: Compounds like iodoform, methylene iodide, and methyl iodide share similarities in their chemical structure and reactivity with this compound.
Uniqueness: this compound stands out due to its specific antiviral activity against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1, H7N9), influenza B, respiratory syncytial virus, and coronaviruses like SARS-CoV-2. Its ability to inhibit viral RNA polymerase makes it a unique and valuable compound in antiviral research and therapy .
Properties
IUPAC Name |
N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSOAHPXYZRFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173960 | |
Record name | Enisamium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
201349-37-3 | |
Record name | Enisamium iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enisamium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENISAMIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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